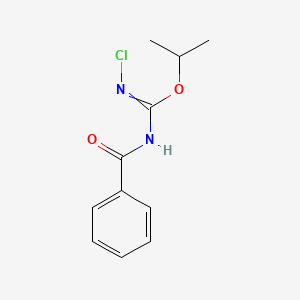
Propan-2-yl N-benzoyl-N'-chlorocarbamimidate
Description
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Properties
CAS No. |
62432-60-4 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
propan-2-yl N-benzoyl-N'-chlorocarbamimidate |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(2)16-11(14-12)13-10(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15) |
InChI Key |
PYGVRHUGVWTGME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=NCl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of isopropylamine with benzoyl chloride and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of Isopropylamine with Benzoyl Chloride: This step forms N-benzoyl isopropylamine.
Reaction with Phosgene: The N-benzoyl isopropylamine is then reacted with phosgene to form Propan-2-yl N-benzoyl-N’-chlorocarbamimidate.
Industrial Production Methods
In industrial settings, the production of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, with water or aqueous solutions as the solvent.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamimidates.
Hydrolysis: The products are isopropylamine and benzoyl chloride derivatives.
Scientific Research Applications
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in studies involving protein modification and labeling due to its reactivity with amino groups.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A similar compound with a benzoyl group attached to a different functional group.
N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride: Another compound with a similar structure but different functional groups.
Uniqueness
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is unique due to its specific reactivity and the presence of both benzoyl and chlorocarbamimidate groups. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


